Benzyl-PEG4-THP
Overview
Description
Benzyl-PEG4-THP is a heterobifunctional polyethylene glycol-based linker that contains a benzyl group and a tetrahydropyran group. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .
Mechanism of Action
Target of Action
Benzyl-PEG4-THP is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are designed to target specific proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By binding to both the target protein and an E3 ubiquitin ligase, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins . The downstream effects of this pathway’s manipulation include the selective degradation of target proteins .
Pharmacokinetics
Factors such as the compound’s lipophilicity, molecular weight, and the properties of the linker can all influence its bioavailability .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded protein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH levels, temperature, and the specific characteristics of the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG4-THP typically involves the reaction of benzyl alcohol with tetrahydropyran-4-ol in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for high yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG4-THP undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under specific conditions.
Reduction: The benzyl group can be reduced to form toluene.
Substitution: The tetrahydropyran group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Toluene.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
Benzyl-PEG4-THP is widely used in scientific research, particularly in the development of PROTACs. These molecules are designed to selectively degrade target proteins, making them valuable tools in drug discovery and development. The compound is also used in the study of protein-protein interactions and the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG3-THP: Similar structure but with a shorter polyethylene glycol chain.
Benzyl-PEG5-THP: Similar structure but with a longer polyethylene glycol chain.
Benzyl-PEG4-OH: Lacks the tetrahydropyran group
Uniqueness
Benzyl-PEG4-THP is unique due to its specific combination of a benzyl group and a tetrahydropyran group, which provides optimal properties for use as a linker in PROTACs. The length of the polyethylene glycol chain (four units) offers a balance between flexibility and stability, making it suitable for various applications in chemical biology and medicinal chemistry .
Properties
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]oxane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-2-6-19(7-3-1)18-24-15-14-22-11-10-21-12-13-23-16-17-26-20-8-4-5-9-25-20/h1-3,6-7,20H,4-5,8-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXMANKMVQASTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.